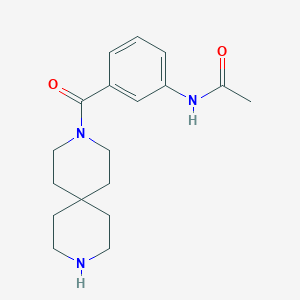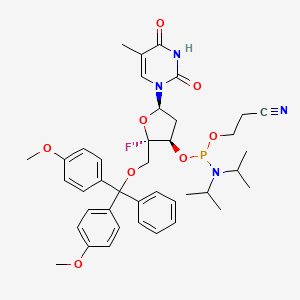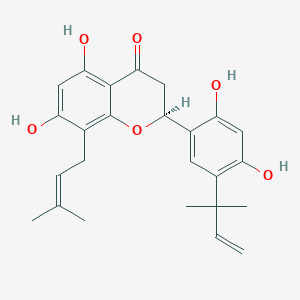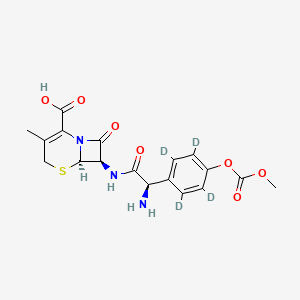
Cav 2.2/3.2 blocker 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cav 2.2/3.2 blocker 1 involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: Cav 2.2/3.2 blocker 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
Cav 2.2/3.2 blocker 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study calcium channel function and modulation.
Biology: The compound helps in understanding the role of calcium channels in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and pain management.
Industry: The compound is used in the development of new drugs targeting calcium channels
Mechanism of Action
Cav 2.2/3.2 blocker 1 exerts its effects by blocking the Cav2.2 and Cav3.2 calcium channels. These channels are involved in the regulation of calcium ion flow into neurons, which is crucial for neurotransmitter release and signal transmission. By inhibiting these channels, the compound can modulate neuronal activity and reduce pain signals .
Comparison with Similar Compounds
Ziconotide: A peptide that specifically blocks Cav2.2 channels and is used clinically for pain management.
Ethosuximide: Targets Cav3.2 channels and is used to treat epilepsy.
Mibefradil: A non-selective calcium channel blocker that affects multiple types of calcium channels.
Uniqueness: Cav 2.2/3.2 blocker 1 is unique in its ability to selectively target both Cav2.2 and Cav3.2 channels with relatively high specificity. This dual targeting makes it a valuable compound for research into the roles of these channels in various physiological and pathological processes .
Properties
Molecular Formula |
C28H30N2O3 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-[4-(3-morpholin-4-ylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C28H30N2O3/c31-28(24-12-14-25(15-13-24)33-19-5-16-29-17-20-32-21-18-29)30-26-8-3-1-6-22(26)10-11-23-7-2-4-9-27(23)30/h1-4,6-9,12-15H,5,10-11,16-21H2 |
InChI Key |
VFEFRFUXSHOSQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)OCCCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)




